molecular formula C16H19N3O4S B5402134 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid

Número de catálogo: B5402134
Peso molecular: 349.4 g/mol
Clave InChI: QXQLDYLGDUUCGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by the endogenous nucleotide adenosine diphosphate (ADP). MRS2500 was developed as a tool compound to study the role of the P2Y1 receptor in various physiological and pathological processes.

Mecanismo De Acción

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid acts as a competitive antagonist of the P2Y1 receptor, binding to the receptor and preventing the binding of ADP. This results in the inhibition of downstream signaling pathways that are activated by the P2Y1 receptor, such as the activation of phospholipase C and the release of intracellular calcium.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In platelets, this compound inhibits ADP-induced platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. In bone cells, this compound has been shown to inhibit bone resorption and stimulate bone formation, which makes it a potential therapeutic agent for the treatment of osteoporosis. This compound has also been shown to regulate blood pressure and vascular tone, making it a potential therapeutic agent for the treatment of cardiovascular diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid in lab experiments is that it is a selective antagonist of the P2Y1 receptor, which means that it does not affect other P2 receptors. This allows for the specific study of the role of the P2Y1 receptor in various physiological and pathological processes. One limitation of using this compound is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Direcciones Futuras

There are several future directions for the use of 3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid in scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of thrombotic disorders, osteoporosis, and cardiovascular diseases. Another potential direction is the use of this compound in the study of the role of the P2Y1 receptor in cancer progression and metastasis. Additionally, the development of more potent and selective P2Y1 receptor antagonists could lead to a better understanding of the physiological and pathological roles of the P2Y1 receptor.

Métodos De Síntesis

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a pyrrolidine derivative with a benzoic acid derivative followed by the introduction of a sulfonyl group. The final product is obtained through purification by column chromatography.

Aplicaciones Científicas De Investigación

3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid has been used extensively in scientific research to study the role of the P2Y1 receptor in various physiological and pathological processes. It has been shown to be effective in blocking the effects of ADP on platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. This compound has also been used to study the role of the P2Y1 receptor in bone formation and resorption, as well as in the regulation of blood pressure and vascular tone.

Propiedades

IUPAC Name

3-[[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-18-10-15(17-11-18)24(22,23)19-6-5-13(9-19)7-12-3-2-4-14(8-12)16(20)21/h2-4,8,10-11,13H,5-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQLDYLGDUUCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)CC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.